molecular formula C14H18N2O5 B8283597 (3-tert-Butoxycarbonylamino-pyridin-4-yl)-oxo-acetic acid ethyl ester

(3-tert-Butoxycarbonylamino-pyridin-4-yl)-oxo-acetic acid ethyl ester

Cat. No. B8283597
M. Wt: 294.30 g/mol
InChI Key: UMUITLNLMKDSPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06774134B2

Procedure details

(3-tert-Butoxycarbonylamino-pyridin-4-yl)-oxo-acetic acid ethyl ester was prepared according to a procedure described by Estel, etc (J. Heterocycl. Chem., 1989, 26, 105-): To a solution of pyridin-3-yl-carbamic acid tert-butyl ester (8.50 g, 43.8 mmol) and TMEDA (16.5 mL, 109 mmol) in THF (200 mL) at −78° C. was cannulated tert.-BuLi (64.1 mL, 1.7 M in pentane) over 30 min under nitrogen. The mixture was then stirred for 2 hours between −10° C. and −20° C. After cooling to −60° C. diethyl oxalate (17.8 mL, 131 mmol) was added and the mixture allowed to warm to 0° C. After 3 hours the mixture was poured onto ice/1M HCl (120 mL) and extracted with ethyl acetate (3×150 mL). The combined organic extracts were washed with water (100 mL), brine (75 mL), dried over MgSO4 and concentrated. The residue was purified by flash column chromatography (gradient, hexane/ethyl acetate 5:2, 2:1), to give 3.04 g (24% yield) of compound 146 as a yellow oil.
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
16.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
64.1 mL
Type
reactant
Reaction Step Three
Quantity
17.8 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:14])[NH:7][C:8]1[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=1)([CH3:4])([CH3:3])[CH3:2].CN(CCN(C)C)C.[Li]CCCC.[C:28](OCC)(=[O:34])[C:29]([O:31][CH2:32][CH3:33])=[O:30]>C1COCC1>[CH2:32]([O:31][C:29](=[O:30])[C:28]([C:13]1[CH:12]=[CH:11][N:10]=[CH:9][C:8]=1[NH:7][C:6]([O:5][C:1]([CH3:4])([CH3:2])[CH3:3])=[O:14])=[O:34])[CH3:33]

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1C=NC=CC1)=O
Step Two
Name
Quantity
16.5 mL
Type
reactant
Smiles
CN(C)CCN(C)C
Step Three
Name
Quantity
64.1 mL
Type
reactant
Smiles
[Li]CCCC
Step Four
Name
Quantity
17.8 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred for 2 hours between −10° C. and −20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −78° C.
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
After 3 hours the mixture was poured onto ice/1M HCl (120 mL)
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×150 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (100 mL), brine (75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (gradient, hexane/ethyl acetate 5:2, 2:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(C(=O)C1=C(C=NC=C1)NC(=O)OC(C)(C)C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.04 g
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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